

5-Chloro-2-methylpyrimidine chemical properties

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Compound of Interest

Compound Name: **5-Chloro-2-methylpyrimidine**

Cat. No.: **B052933**

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An In-depth Technical Guide to the Chemical Properties of **5-Chloro-2-methylpyrimidine**

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties of intermediate compounds is paramount for successful synthesis and discovery. **5-Chloro-2-methylpyrimidine** is a key building block in the development of various pharmaceutical agents. This technical guide provides a comprehensive overview of its core chemical properties, experimental protocols, and structural relationships.

Core Chemical and Physical Properties

5-Chloro-2-methylpyrimidine is a halogenated pyrimidine derivative. Its chemical structure and properties make it a versatile reagent in organic synthesis.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ ClN ₂	[1] [2] [3]
Molecular Weight	128.56 g/mol	[2] [3]
CAS Number	54198-89-9	[2] [4]
Appearance	White to Brown Powder/Crystal	[5]
Melting Point	55.0 to 59.0 °C	[5] [6]
Boiling Point	168 °C (lit.)	[5]
Solubility	Insoluble in water. Soluble in Methanol, Acetone, and Methylene Chloride.	[7]
Density	1.234 ± 0.06 g/cm ³ (Predicted)	[5]

Structural Information

The structural identifiers for **5-Chloro-2-methylpyrimidine** are crucial for database searches and molecular modeling.

Identifier Type	Identifier	Reference
IUPAC Name	5-chloro-2-methylpyrimidine	[1]
Canonical SMILES	CC1=NC=C(C=N1)Cl	[1]
InChI	InChI=1S/C5H5ClN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3	[1]
InChIKey	WDTVJRYCMIZPMX-UHFFFAOYSA-N	[5]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **5-Chloro-2-methylpyrimidine**. While specific spectra for this exact isomer are not readily available in the

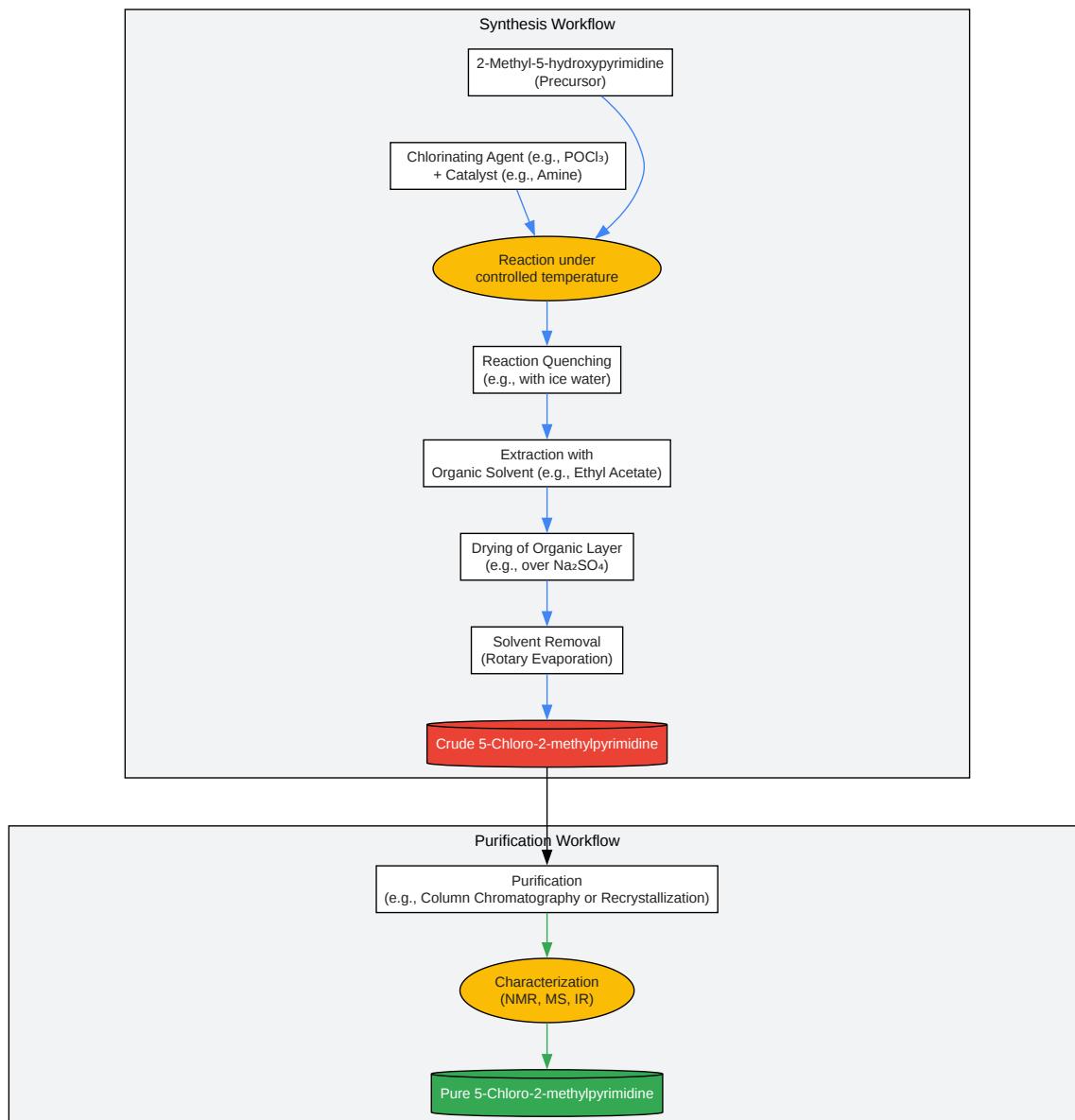
initial search results, typical spectral characteristics for chloro-methyl-pyrimidine derivatives are well-documented. For instance, the infrared spectra of substituted pyrimidines show characteristic ring stretching modes.^[8] The presence of the methyl and chloro groups will influence the chemical shifts in ¹H and ¹³C NMR spectra, and the isotopic pattern of chlorine is a key indicator in mass spectrometry.

Experimental Protocols

General Synthesis of Chlorinated Pyrimidines

The synthesis of chlorinated pyrimidines often involves the chlorination of a corresponding hydroxypyrimidine precursor. A general method involves reacting the pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosgene. The reaction may be catalyzed by a tertiary amine or a quaternary ammonium salt.^[9]

A representative synthetic workflow is illustrated below.



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Caption: General workflow for synthesis and purification.

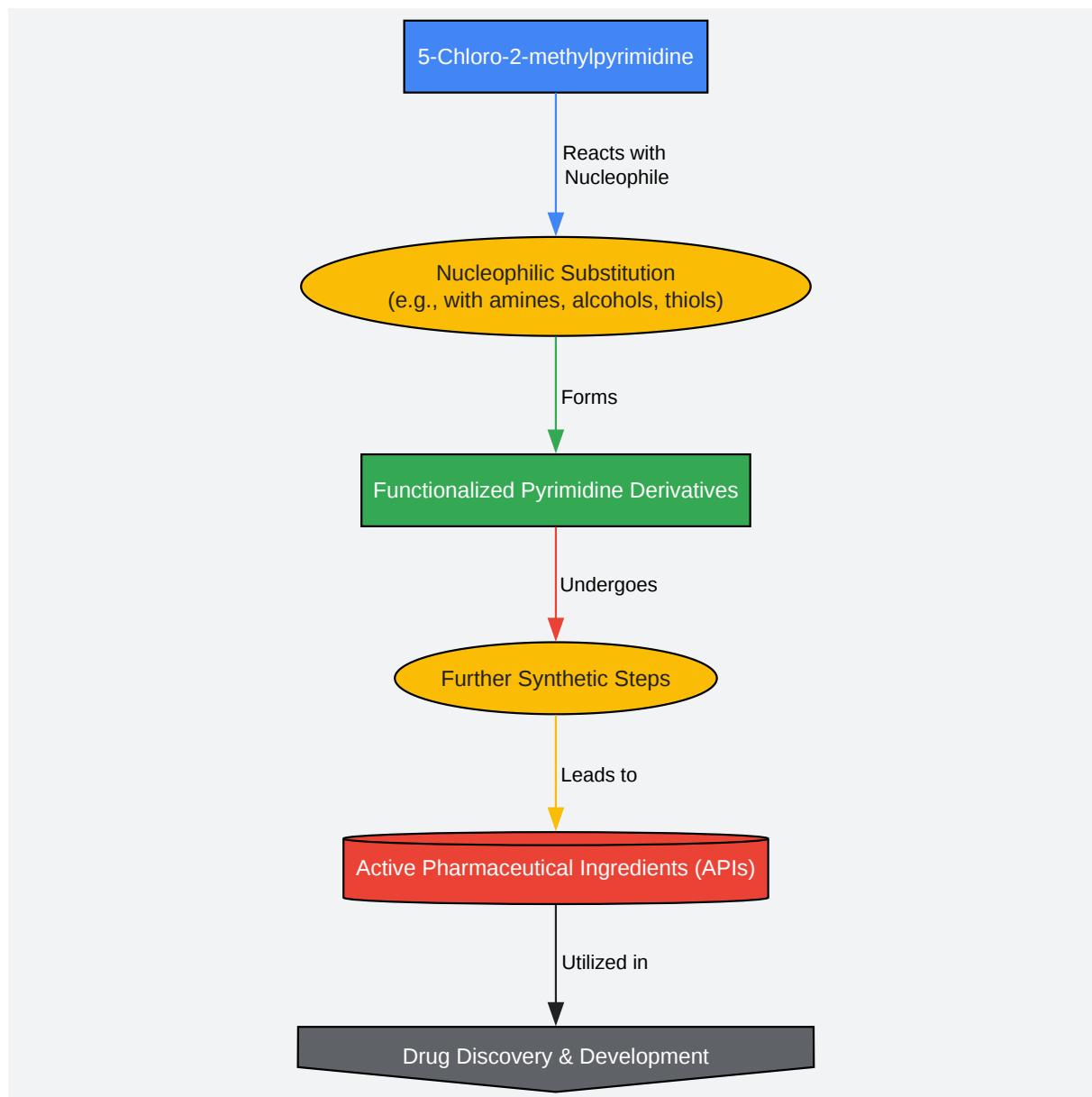
Characterization and Analysis

Standard analytical techniques are employed to confirm the identity and purity of the final product.

- Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction, showing the consumption of the starting material.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to elucidate the structure of the molecule. For a related isomer, 2-Chloro-5-methylpyrimidine, typical ^1H NMR signals in CDCl_3 are observed at δ 2.25 (s, 3H) and 8.40 (s, 2H).[10]
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the presence of chlorine through its isotopic signature (M^+ and $\text{M}+2$ peaks).
- Infrared (IR) Spectroscopy: Identifies functional groups and characteristic vibrations of the pyrimidine ring.[8]

Reactivity and Applications in Drug Development

5-Chloro-2-methylpyrimidine serves as an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The chlorine atom at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is fundamental to its role as a building block for active pharmaceutical ingredients (APIs).



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Caption: Role in pharmaceutical synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **5-Chloro-2-methylpyrimidine**.

- Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[\[7\]](#)
- Precautionary Measures: Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[\[7\]](#)[\[11\]](#) Avoid breathing dust and prevent release to the environment.[\[7\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[11\]](#) It should be protected from light and moisture.[\[11\]](#)
- Incompatible Materials: Strong oxidizing agents.[\[11\]](#)

This guide provides a foundational understanding of **5-Chloro-2-methylpyrimidine** for its effective and safe use in a research and development setting. For more detailed information, consulting the referenced safety data sheets and publications is recommended.

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